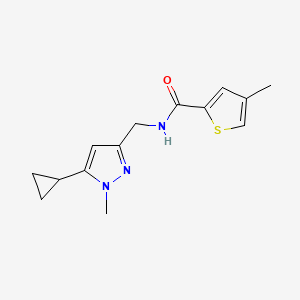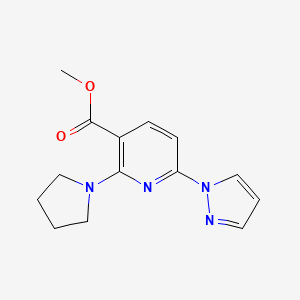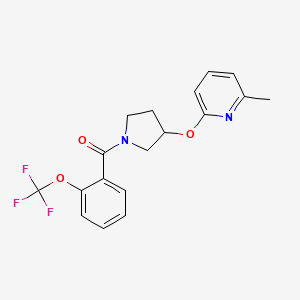
N-propan-2-yl-3-(trifluoromethyl)benzamide
Übersicht
Beschreibung
“N-propan-2-yl-3-(trifluoromethyl)benzamide” is a benzamide derivative. Benzamides are compounds containing an amide group in which the nitrogen atom is bonded to a benzene ring . The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . The propan-2-yl group is an isopropyl group, which is a type of alkyl group derived from propane .
Molecular Structure Analysis
The molecular structure of “N-propan-2-yl-3-(trifluoromethyl)benzamide” would consist of a benzene ring substituted with an amide group and a trifluoromethyl group . The amide group would be attached to a propan-2-yl group .Chemical Reactions Analysis
As a benzamide derivative, “N-propan-2-yl-3-(trifluoromethyl)benzamide” could potentially undergo various chemical reactions. For example, it could participate in nucleophilic acyl substitution reactions or be hydrolyzed under acidic or basic conditions . The trifluoromethyl group is generally considered to be stable under a wide range of reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-propan-2-yl-3-(trifluoromethyl)benzamide” would depend on its specific structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity and metabolic stability .Wissenschaftliche Forschungsanwendungen
Pharmacological Activity Enhancement
The trifluoromethyl (TFM) group in compounds like N-propan-2-yl-3-(trifluoromethyl)benzamide is known to enhance pharmacological activity. The presence of this group can increase the lipophilicity and metabolic stability of pharmaceuticals, making the compound more effective in drug design .
Pain Management
Compounds with the TFM group have been used in the development of drugs for pain management. They can act as CGRP receptor antagonists, which are useful in treating conditions like migraines by targeting pain-sensitive meningeal blood vessels and dura .
Antidepressant Effects
Research has indicated that derivatives of N-propan-2-yl-3-(trifluoromethyl)benzamide may have antidepressant-like effects. This is hypothesized to be related to the modulation of the serotonergic system, which plays a key role in mood regulation .
Cancer Treatment
The TFM group-containing compounds are being explored for their potential use in cancer treatment. They can be involved in cell proliferation, apoptosis, motility, and invasion, as well as glucose metabolism, which are all critical processes in cancer therapy .
Synthesis of Bioactive Compounds
N-propan-2-yl-3-(trifluoromethyl)benzamide serves as a precursor in the synthesis of various bioactive compounds. Its derivatives are particularly significant in the synthesis of α-trifluoromethyl piperidinic derivatives, which are prevalent in natural products and medicines .
Agrochemical Development
The TFM group’s unique properties also extend to the development of agrochemicals. Its incorporation into molecules can result in compounds that are more resistant to degradation, thereby enhancing the efficacy and longevity of agrochemical products .
Zukünftige Richtungen
The study of “N-propan-2-yl-3-(trifluoromethyl)benzamide” and related compounds could be of interest in the field of medicinal chemistry. The trifluoromethyl group is often used in drug design, and benzamides have a wide range of biological activities . Therefore, “N-propan-2-yl-3-(trifluoromethyl)benzamide” could potentially be a starting point for the development of new therapeutic agents.
Wirkmechanismus
Target of Action
The primary target of N-propan-2-yl-3-(trifluoromethyl)benzamide is the serotonergic system , specifically the 5-HT1A and 5-HT3 receptors . These receptors play a crucial role in the regulation of mood and are often targeted in the treatment of major depressive disorder (MDD) .
Mode of Action
N-propan-2-yl-3-(trifluoromethyl)benzamide interacts with its targets by modulating the serotonergic system . It is suggested that the compound’s antidepressant-like effect is related to this modulation, particularly involving the 5-HT1A and 5-HT3 receptors .
Biochemical Pathways
The compound affects the biochemical pathways related to the synthesis and function of serotonin . It is suggested that the compound’s antidepressant-like effect is due to its influence on these pathways, leading to an increase in serotonin levels .
Pharmacokinetics
It is known that the compound exhibits a low potential for inducing acute toxicity in adult female swiss mice
Result of Action
The result of the compound’s action is an antidepressant-like effect in both the forced swimming test (FST) and tail suspension test (TST), two common animal models used to assess antidepressant activity . This effect is believed to be due to the compound’s modulation of the serotonergic system .
Action Environment
The action of N-propan-2-yl-3-(trifluoromethyl)benzamide can be influenced by environmental factors. For instance, the compound’s efficacy may be affected by the presence of other substances that interact with the serotonergic system
Eigenschaften
IUPAC Name |
N-propan-2-yl-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c1-7(2)15-10(16)8-4-3-5-9(6-8)11(12,13)14/h3-7H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYDPANTRXQTOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propan-2-yl-3-(trifluoromethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2881559.png)
![N-benzyl-2-[4-(2,3-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2881560.png)

![3-[(2-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2881565.png)
![5-fluoro-2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2881566.png)

![3-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide](/img/no-structure.png)
![N-(3-cyanophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2881573.png)



![ethyl 2-(5-bromothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2881580.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2881581.png)
![5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2881582.png)